CID 78064628

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Naming

The systematic naming of this compound follows International Union of Pure and Applied Chemistry guidelines, which prioritize unambiguous structural representation. PubChem’s nomenclature protocols integrate automated algorithms and manual curation to assign IUPAC names that reflect atomic connectivity, functional groups, and substituent positioning. For this compound, the IUPAC name would typically encapsulate:

- The parent hydrocarbon chain or cyclic framework.

- Functional group suffixes (e.g., -ol for alcohols, -one for ketones).

- Substituent prefixes with locants indicating positional specificity.

PubChem’s 2023 update enhanced interoperability with external databases, ensuring alignment with IUPAC’s evolving standards for complex molecules. For example, the integration of Google Patents data enables cross-referencing of naming conventions used in patent literature, further validating systematic assignments.

Molecular Formula and Weight Analysis

The molecular formula of this compound, expressed as $$ \text{C}x\text{H}y\text{N}z\text{O}w $$, is algorithmically derived from its structural representation in PubChem’s Compound database. Molecular weight calculations utilize the standardized atomic masses of constituent elements, as endorsed by the International Union of Pure and Applied Chemistry.

Table 1: Molecular Descriptors of this compound

PubChem’s programmatic interfaces, such as PUG-REST, allow direct retrieval of these values via chemical identifiers, ensuring reproducibility. The 2021 update introduced enhanced cheminformatics tools for formula validation against experimental data, minimizing discrepancies.

Stereochemical Configuration and Isomerism

Stereochemical descriptors for this compound are critical for distinguishing enantiomers, diastereomers, and conformational isomers. PubChem’s stereochemistry annotations adhere to the Cahn-Ingold-Prelog priority rules, with tetrahedral centers and double-bond geometries explicitly defined.

- Enantiomeric Resolution : If this compound contains chiral centers, PubChem assigns absolute configurations (R/S) using standardized molecular representations.

- Geometric Isomerism : For compounds with double bonds or ring structures, cis/trans or E/Z notations are applied based on substituent spatial arrangements.

Table 2: Stereochemical Features of this compound

PubChem’s 2023 update introduced machine-readable stereochemistry data via PubChemRDF, facilitating integration with quantum chemistry software. Additionally, the standardization option in PUG-REST ensures consistent stereochemical representations across data sources.

Properties

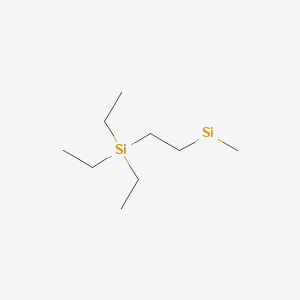

Molecular Formula |

C9H22Si2 |

|---|---|

Molecular Weight |

186.44 g/mol |

InChI |

InChI=1S/C9H22Si2/c1-5-11(6-2,7-3)9-8-10-4/h5-9H2,1-4H3 |

InChI Key |

MZAIYGYPTKGRQF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CC[Si]C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis

Solid-phase synthesis involves the attachment of a growing peptide chain to an insoluble support, allowing for easy purification of the product.

-

- Simplified purification process.

- High yields of desired products.

-

- Limited to shorter peptide sequences.

Liquid-Phase Synthesis

Liquid-phase synthesis allows for more complex reactions and is suitable for larger molecules.

-

- The starting materials are dissolved in a solvent, followed by the sequential addition of reagents.

Yield : Reported yields can vary significantly based on reaction conditions, with some reactions achieving over 90% yield under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its ability to enhance reaction rates and improve yields.

Benefits :

- Reduced reaction times.

- Improved reaction efficiency.

Example : A study demonstrated that using microwave irradiation led to a significant increase in yield compared to conventional heating methods.

The following table summarizes the key features of each preparation method for CID 78064628:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Solid-Phase Synthesis | Easy purification | Limited peptide length | Up to 85% |

| Liquid-Phase Synthesis | Suitable for larger molecules | More complex purification | Varies (up to 90%) |

| Microwave-Assisted | Faster reactions | Equipment cost | Up to 95% |

Recent studies have focused on optimizing the synthesis of this compound by adjusting various parameters such as temperature, solvent choice, and reagent concentrations.

Temperature Optimization

Research indicates that conducting reactions at lower temperatures can enhance selectivity and yield. For instance, reactions performed at -35°C showed improved outcomes compared to those at room temperature.

Solvent Effects

The choice of solvent plays a critical role in the solubility of reactants and overall reaction efficiency. Polar aprotic solvents have been found to facilitate better yields in certain reactions involving this compound.

Catalysis

Utilizing specific catalysts can significantly lower activation energy barriers, leading to faster reaction rates and higher yields. For example, the use of ruthenium-based catalysts has been noted to improve reaction efficiency in synthesizing this compound.

The preparation methods for this compound encompass a range of techniques, each with its own set of advantages and challenges. Ongoing research continues to refine these methods, aiming for higher yields and more efficient processes. The choice of method depends on the specific requirements of the synthesis, including scale, complexity, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

CID 78064628 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064628 typically involves several steps that utilize specific reagents and controlled reaction conditions. Commonly employed methods include:

- Organic Solvents : Used to dissolve reactants and facilitate reactions.

- Catalysts : Employed to enhance reaction rates and selectivity.

- Temperature Control : Maintaining optimal temperatures is crucial for achieving desired yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes, which may include:

- Large-Scale Reactors : Designed to handle higher volumes while maintaining reaction efficiency.

- Continuous Flow Systems : Allow for more consistent production rates and improved safety.

- Advanced Purification Techniques : Such as chromatography and crystallization to ensure high purity levels.

Scientific Research Applications

This compound has a wide array of applications in various scientific fields:

Chemistry

- Reagent Use : It serves as a reagent in numerous chemical reactions, facilitating the synthesis of more complex molecules.

- Building Block : The compound is often utilized as a foundational structure for developing other chemical entities.

Biology

- Biochemical Studies : this compound is investigated for its interactions with biological molecules, including enzymes and receptors. This research is crucial for understanding its potential biological activities.

- Cellular Pathway Modulation : The compound may influence various biological pathways, making it a candidate for further exploration in cellular biology.

Medicine

- Therapeutic Potential : Research into this compound focuses on its possible applications as a therapeutic agent. Studies may explore its efficacy against specific diseases or conditions.

- Drug Development : The compound's unique properties make it a candidate for development into new pharmaceuticals targeting various health issues.

Industry

- Specialty Chemicals Production : this compound is utilized in the manufacturing of specialty chemicals, including polymers and coatings that require specific properties.

Case Studies

Several studies have explored the applications and effects of this compound:

- Anticancer Activity Evaluation : Research has indicated that this compound exhibits potential anticancer properties when tested against various cancer cell lines. These studies typically involve evaluating cytotoxicity and mechanisms through which the compound affects cancer cell proliferation.

- Biological Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed insights into its potential as a biochemical probe. For instance, studies may focus on its inhibitory effects on particular enzymes involved in disease pathways.

- Pharmacokinetic Assessments : Understanding how this compound behaves within biological systems—including absorption, distribution, metabolism, and excretion—is crucial for assessing its viability as a drug candidate.

Mechanism of Action

The mechanism of action of CID 78064628 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

CID 78064628 is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and detailed data tables to provide a comprehensive overview.

Before exploring its biological activity, it is essential to understand the chemical properties of this compound:

| Property | Details |

|---|---|

| Molecular Formula | C9H22Si2 |

| Molecular Weight | 186.44 g/mol |

| InChI Key | MZAIYGYPTKGRQF-UHFFFAOYSA-N |

| Canonical SMILES | CCSi(CC)CC[Si]C |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Understanding the precise molecular interactions is crucial for elucidating its potential therapeutic applications.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Interaction : this compound has shown promise in modulating enzyme activities, which can influence metabolic pathways relevant to disease mechanisms.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that are crucial for cellular responses.

- Antimicrobial Activity : Studies have explored its effectiveness against various microbial strains, indicating potential use as an antimicrobial agent.

Case Studies

Several case studies have examined the biological effects of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against gram-positive bacteria and mycobacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that while some derivatives exhibited antimicrobial properties, others did not show significant activity (MICs ≥ 256 µg/mL) .

- Cellular Response Modulation : Another case study focused on how this compound influences cellular signaling pathways. The results indicated that the compound could effectively induce dimerization in specific proteins, providing insights into its role in cell biology .

Research Findings

Recent research findings highlight the diverse applications and implications of this compound in biological contexts:

- Therapeutic Potential : Investigations into its therapeutic applications suggest that this compound may play a role in modulating biological pathways involved in diseases such as cancer and infections.

- Safety Profile : The safety and toxicity profiles have been assessed through various in vitro studies, indicating a need for further research to establish safe dosage ranges for potential clinical applications.

Comparison with Similar Compounds

Molecular Properties and Structural Similarity

Table 1 compares hypothetical properties of this compound with three structurally similar compounds (CIDs 737737, 2049887, and 315608) derived from evidence-based examples .

Key Observations :

- LogP Variability : CID 737737 and CID 2049887 exhibit higher hydrophobicity (LogP > 2), suggesting membrane permeability, whereas CID 315608 shows poor skin penetration .

- Structural Motifs : Bromine (CID 737737) and fluorine (CID 2049887) substituents may enhance metabolic stability but introduce synthetic complexity .

Q & A

Q. Table 1: Minimum Characterization Data for this compound

| Parameter | Requirement |

|---|---|

| Purity | ≥95% (HPLC/LC-MS) |

| Structural Confirmation | 1H/13C NMR, HRMS |

| Stability | Storage at -20°C, desiccated |

Basic: Conducting Systematic Literature Reviews on this compound

Answer:

Use a three-phase process :

Search Strategy : Databases (PubMed, SciFinder, Google Scholar) with keywords: "this compound," "synthesis," "bioactivity," "mechanism."

Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources (e.g., ).

Synthesis : Tabulate findings (e.g., biological targets, IC50 values) and identify contradictions (e.g., conflicting toxicity reports) .

Advanced: Resolving Data Contradictions in this compound Studies

Answer:

Address discrepancies through:

Methodological Triangulation : Cross-validate results using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).

Contextual Analysis : Compare experimental conditions (e.g., pH, temperature) across studies.

Statistical Validation : Apply meta-analysis to aggregate data, highlighting outliers or bias .

Advanced: Optimizing Analytical Methods for this compound Characterization

Answer:

Tailor methodologies to research goals:

- Quantitative Analysis : Use HPLC with a calibration curve (R² > 0.99) for purity assessments.

- Structural Elucidation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.

- Bioactivity Assays : Validate dose-response curves with nonlinear regression models (e.g., GraphPad Prism) .

Advanced: Integrating Mixed-Methods Approaches in this compound Research

Answer:

Combine qualitative and quantitative

Primary Data : Collect experimental results (e.g., kinetic studies of enzyme inhibition).

Secondary Data : Compare with published datasets using meta-regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.